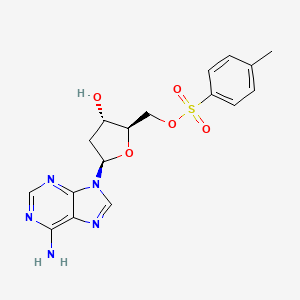

5'-O-Tosyl-2'-deoxyadenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H19N5O5S |

|---|---|

Molecular Weight |

405.4 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C17H19N5O5S/c1-10-2-4-11(5-3-10)28(24,25)26-7-13-12(23)6-14(27-13)22-9-21-15-16(18)19-8-20-17(15)22/h2-5,8-9,12-14,23H,6-7H2,1H3,(H2,18,19,20)/t12-,13+,14+/m0/s1 |

InChI Key |

JBDNXJYWAILXSS-BFHYXJOUSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC4=C(N=CN=C43)N)O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=NC4=C(N=CN=C43)N)O |

Origin of Product |

United States |

Contextual Significance of Nucleoside Modifications in Biochemical Research

Nucleosides, the fundamental building blocks of DNA and RNA, are not merely passive carriers of genetic information; they are active participants in a vast array of cellular functions, including metabolism, macromolecule biosynthesis, and cell signaling. biosynth.com The chemical modification of these natural structures has emerged as a powerful strategy to modulate their biological activity, leading to the development of potent antiviral and anticancer agents. biosynth.comfrontiersin.org

By altering the nucleobase, the sugar moiety, or the phosphate (B84403) groups, scientists can fine-tune the properties of nucleosides to achieve specific therapeutic goals. frontiersin.org For instance, modified nucleosides can act as "decoys" that disrupt viral replication or interfere with the DNA synthesis of rapidly dividing cancer cells. biosynth.com Furthermore, these synthetic analogues serve as sophisticated probes to investigate the intricate mechanisms of enzymes like DNA polymerases and to explore the complexities of gene expression. acs.orgnih.gov The study of modified nucleosides provides deep insights into cellular functions and continues to open new avenues in fields ranging from biotechnology to nanotechnology. pageplace.de

The Role of Sulfonate Esters As Leaving Groups in Nucleoside Derivatization

A significant challenge in the chemical synthesis of modified nucleosides is the conversion of the hydroxyl groups of the sugar moiety into other functional groups. Alcohols are inherently poor leaving groups in nucleophilic substitution reactions. periodicchemistry.com To overcome this, chemists employ a clever strategy: converting the hydroxyl group into a sulfonate ester, such as a tosylate. This transformation dramatically enhances the leaving group ability, making the carbon atom to which it is attached susceptible to nucleophilic attack. periodicchemistry.comlibretexts.org

Sulfonate esters are derivatives of sulfonic acids and are excellent leaving groups because their corresponding anions are highly stable due to resonance delocalization of the negative charge. periodicchemistry.com The tosyl group, derived from p-toluenesulfonic acid, is a particularly effective and commonly used sulfonate ester in organic synthesis. youtube.com The conversion of an alcohol to a tosylate proceeds with retention of configuration at the carbon atom, a crucial aspect for maintaining the desired stereochemistry in complex molecules like nucleosides. youtube.com This reliable and predictable reactivity makes sulfonate esters indispensable tools for the precise and controlled derivatization of nucleosides. nih.gov

Overview of 5 O Tosyl 2 Deoxyadenosine As a Key Synthetic Intermediate

Conventional Solution-Phase Synthetic Protocols

Traditional methods for the synthesis of this compound have been well-established in organic chemistry. These protocols typically involve the reaction of 2'-deoxyadenosine with p-toluenesulfonyl chloride (TsCl) in an appropriate solvent.

The primary hydroxyl group at the 5' position of 2'-deoxyadenosine is the most reactive of the hydroxyl groups, which allows for a degree of regioselectivity. umich.edu However, competing reactions at the 3'-hydroxyl group can occur, necessitating careful control of reaction conditions.

Optimization of Reaction Conditions and Reagents

To improve the yield and selectivity of the 5'-O-tosylation, various reaction conditions and reagents have been optimized. Key factors include the choice of base, solvent, and temperature.

Bases such as pyridine (B92270) are commonly used to neutralize the hydrochloric acid byproduct of the reaction. orgsyn.org Other bases like 4-dimethylaminopyridine (B28879) (DMAP) can be employed as a catalyst to enhance the reaction rate. The choice of solvent is also crucial, with polar aprotic solvents often being favored. nih.gov Lowering the reaction temperature can sometimes increase the regioselectivity towards the 5'-hydroxyl group. researchgate.net

Table 1: Optimization of Conventional Tosylation Reaction

| Parameter | Variation | Effect on Yield/Selectivity |

|---|---|---|

| Base | Pyridine, DMAP, Triethylamine | Influences reaction rate and neutralizes acidic byproducts |

| Solvent | Dichloromethane, Pyridine | Affects solubility of reactants and reaction kinetics |

| Temperature | 0°C to Room Temperature | Lower temperatures can enhance regioselectivity |

| Reagent | p-Toluenesulfonyl chloride (TsCl) | Stoichiometry affects the extent of tosylation |

Mechanochemical Synthesis Approaches for this compound

Mechanochemistry, which uses mechanical force to drive chemical reactions, has emerged as a green and efficient alternative to traditional solution-based synthesis. catalysis.blogresearchgate.net

Utilization of Vibration Ball Milling for Efficient Tosylate Formation

Vibration ball milling is a mechanochemical technique that has been successfully applied to the synthesis of nucleoside derivatives. nih.govd-nb.info In this method, the reactants are placed in a milling jar with grinding balls and subjected to high-frequency vibrations. The mechanical energy generated facilitates the chemical reaction, often in the absence of a solvent or with only small amounts of liquid additives (liquid-assisted grinding). d-nb.infoworktribe.com This technique has been shown to be effective for nucleophilic displacement reactions involving 5'-tosylates. nih.govd-nb.info

Research has demonstrated that vibration ball milling can lead to clean and quantitative reactions for nucleophilic displacements on 5'-tosylated nucleosides in short reaction times, ranging from five to sixty minutes. nih.govworktribe.com

Advantages in Avoiding Intramolecular Cyclization Side Reactions

A significant advantage of mechanochemical synthesis is the avoidance of intramolecular cyclization side reactions, which are common in solution-phase synthesis of purine (B94841) nucleosides. d-nb.info These side reactions can lead to the formation of unwanted byproducts and reduce the yield of the desired 5'-O-tosylated product. The solvent-free or low-solvent conditions of ball milling appear to suppress these cyclization pathways, leading to cleaner reaction profiles and higher yields of the target molecule. nih.govd-nb.info

Table 2: Comparison of Synthetic Methodologies

| Feature | Conventional Solution-Phase Synthesis | Mechanochemical Synthesis (Vibration Ball Milling) |

|---|---|---|

| Solvent Use | Requires significant amounts of organic solvents | Solvent-free or minimal solvent (liquid-assisted grinding) |

| Reaction Time | Can be several hours | Typically shorter (minutes to a few hours) nih.gov |

| Side Reactions | Prone to intramolecular cyclization d-nb.info | Significantly reduces or eliminates cyclization byproducts nih.govd-nb.info |

| Purification | Often requires chromatographic purification | Simpler work-up and purification |

| Environmental Impact | Generates more chemical waste | Greener and more sustainable approach researchgate.net |

Nucleophilic Displacement Reactions at the 5'-Position

The electron-withdrawing nature of the tosylate group makes it an excellent leaving group for SN2 reactions. This allows for the introduction of a variety of nucleophiles at the 5'-position of the deoxyribose sugar. beilstein-journals.org Such displacement reactions are fundamental in synthesizing nucleoside analogues for therapeutic and diagnostic applications. beilstein-journals.orgd-nb.info

Synthesis of 5'-Azido-2',5'-dideoxyadenosine and Related Intermediates

The introduction of an azido (B1232118) group at the 5'-position is a common and crucial transformation. The reaction of this compound with an azide (B81097) salt, such as lithium azide or sodium azide, in a polar aprotic solvent like N,N-dimethylformamide (DMF), efficiently yields 5'-Azido-2',5'-dideoxyadenosine. nih.govmasterorganicchemistry.com This reaction proceeds via a standard SN2 mechanism. masterorganicchemistry.com

5'-Azido-2',5'-dideoxyadenosine is a key intermediate for further chemical modifications. medchemexpress.com The azide group can be readily reduced to a primary amine (5'-amino-2',5'-dideoxyadenosine) or utilized in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, famously known as "click chemistry," to conjugate the nucleoside with other molecules. medchemexpress.comresearchgate.net

A typical procedure involves reacting this compound with lithium azide in DMF at elevated temperatures (e.g., 85-90°C) for several hours to achieve a good yield of the azido product. nih.gov

Formation of 5'-Thioether Derivatives via Thiolate Displacement

The tosyl group can be displaced by various sulfur nucleophiles, such as thiolates, to form stable 5'-thioether derivatives. beilstein-journals.orgnih.gov These reactions are typically performed by treating this compound with a thiol in the presence of a base, or with a pre-formed thiolate salt, in a suitable solvent. beilstein-journals.orgnih.gov

For instance, the reaction with 4-methoxybenzylthiolate salts has been shown to proceed efficiently. beilstein-journals.orgnih.gov Mechanochemical methods, such as vibration ball milling, have been developed to facilitate these displacement reactions, often leading to clean and quantitative conversions with minimal side products. beilstein-journals.orgnih.gov This approach avoids the need for high-boiling point solvents and can prevent common side reactions like intramolecular cyclization. beilstein-journals.orgnih.gov

Preparation of 5'-Selenocyanate Analogues

Analogous to the synthesis of thioethers, 5'-selenocyanate derivatives can be prepared through the nucleophilic displacement of the tosylate. The reaction of this compound with potassium selenocyanate (B1200272) (KSeCN) provides the corresponding 5'-selenocyanate analogue. beilstein-journals.orgd-nb.info

This transformation has been successfully achieved using liquid-assisted grinding, which offers a convenient alternative to solution-phase methods that may require the preparation of less stable reagents like tetrabutylammonium (B224687) selenocyanate. beilstein-journals.orgd-nb.info The yields for this reaction can be variable, and the choice of the starting material (e.g., 5'-tosyl vs. 5'-iodo nucleoside) can influence the outcome. beilstein-journals.orgd-nb.info

Reactivity with Nucleobases for Double-Headed Nucleoside Formation

A particularly interesting application of this compound is its reaction with nucleobases to form "double-headed" nucleosides, where a second nucleobase is attached to the 5'-position of the sugar. nih.govsemanticscholar.org This is achieved by reacting this compound with the sodium salt of a nucleobase, such as adenine (B156593), in a solvent like DMF. nih.govsemanticscholar.org

This reaction leads to the formation of a new C-N bond between the C5' of the deoxyadenosine (B7792050) and a nitrogen atom (typically N9 for purines or N1 for pyrimidines) of the incoming nucleobase. nih.govsemanticscholar.org For example, reacting this compound with the sodium salt of adenine yields 5'-(adenin-9-yl)-2',5'-dideoxyadenosine. nih.govsemanticscholar.org These unique structures are valuable for studying nucleic acid interactions and designing novel therapeutic agents. nih.gov

Elaboration to Nucleotide 5'-Diphosphates and Triphosphates via Bisphosphonate Displacement

This compound serves as a key starting material for the synthesis of phosphonate (B1237965) analogues of nucleoside diphosphates and triphosphates. semanticscholar.org The displacement of the 5'-tosyl group by the trialkylammonium salt of a methylenebisphosphonic acid in DMF leads to the formation of the corresponding 5'-methylenebisphosphonate, an analogue of a nucleoside 5'-diphosphate. semanticscholar.org

This initial product can then be further phosphorylated to yield the analogue of the 5'-triphosphate. semanticscholar.org This synthetic route provides access to modified nucleotides that can act as inhibitors of various enzymes, such as nucleotide pyrophosphatases and phosphodiesterases. semanticscholar.org The general strategy involves the nucleophilic attack of the bisphosphonate anion on the C5' carbon, displacing the tosylate. semanticscholar.orgacs.org

Intramolecular Reaction Pathways and Their Control

A significant challenge in the chemistry of this compound and related 5'-activated purine nucleosides is the competing intramolecular cyclization reaction. beilstein-journals.orgd-nb.info The N3 atom of the adenine base can act as an internal nucleophile, attacking the electrophilic C5' center to form a strained N3,5'-cycloadenosine derivative. nii.ac.jp

This intramolecular reaction is a common side reaction observed during nucleophilic displacement reactions, especially under thermal conditions in polar aprotic solvents. beilstein-journals.orgd-nb.info The formation of this cyclonucleoside is often undesirable as it consumes the starting material and complicates the purification of the desired product. beilstein-journals.org

Several strategies have been developed to control and minimize this intramolecular pathway. One effective method is the use of mechanochemistry, such as vibration ball milling. beilstein-journals.orgnih.gov By performing the nucleophilic displacement in a solid or near-solid state, the mobility of the molecule is restricted, disfavoring the conformation required for intramolecular attack and thereby promoting the desired intermolecular reaction. beilstein-journals.orgnih.gov This technique has been shown to completely avoid the formation of cyclization byproducts in certain cases. beilstein-journals.orgnih.gov Another approach involves careful optimization of reaction conditions, such as temperature, solvent, and the nature of the leaving group, to favor the intermolecular SN2 displacement over the intramolecular cyclization. d-nb.info

Strategies to Mitigate Undesired Cyclization in Purine Nucleosides

In the chemistry of purine nucleosides, the proximity of the N3 position of the purine ring to the 5'-carbon of the sugar moiety creates a propensity for intramolecular cyclization, leading to the formation of undesired N3,5'-cyclonucleosides. This side reaction can significantly lower the yield of desired products in reactions where the 5'-position is activated by a leaving group, such as in this compound.

Several strategies are employed to minimize this undesired cyclization. One common approach involves the use of specific reagents and reaction conditions that favor the desired intermolecular reaction over the intramolecular pathway. For instance, in the synthesis of 1,2,4-triazolo[5,1-i]adenine derivatives, an efficient cyclization was achieved using N,O-bis-(trimethylsilyl)acetamide (BSA), which facilitates a dehydrative rearrangement. nih.gov However, even under these conditions, side reactions can occur. A base-promoted Wolff-Kishner type reduction was observed as a competing reaction, highlighting the delicate balance of reactivity. nih.gov

Another strategy involves the selection of appropriate protecting groups for the nucleobase itself, which can sterically or electronically disfavor the intramolecular attack from the N3 position. Furthermore, controlling the reaction temperature and the choice of solvent can influence the reaction pathway. In enzymatic synthesis, biasing the reaction equilibrium towards the desired product is a key strategy to prevent reverse reactions, which can be considered a form of undesired cyclization. researchgate.netresearchgate.net

| Strategy | Description | Example/Application |

| Reagent Selection | Utilizing specific reagents that promote the desired reaction pathway over intramolecular cyclization. | Use of N,O-bis-(trimethylsilyl)acetamide (BSA) to promote dehydrative rearrangement in the synthesis of tricycle purine analogs. nih.gov |

| Reaction Condition Control | Optimizing parameters like temperature and solvent to favor the desired intermolecular reaction. | Lowering temperature can sometimes disfavor the higher activation energy pathway of cyclization. |

| Protecting Groups | Introducing protecting groups on the purine base to sterically hinder or electronically deactivate the N3 position. | Use of benzoyl or other bulky groups on the exocyclic amine can influence the conformation and reactivity of the purine ring. |

| Enzymatic Synthesis | Employing enzymes that are highly specific for the desired transformation, thereby avoiding side reactions. | Use of purine nucleoside phosphorylases (PNPs) in "one-pot, two-enzymes" systems to drive the reaction towards the desired product. researchgate.net |

Stereochemical Aspects and Rearrangement Mechanisms

The stereochemistry of the furanose ring is crucial for the biological activity of nucleosides. Reactions at the sugar moiety of this compound can proceed through complex mechanisms that affect the stereochemical integrity of the molecule, including hydride shifts and stereochemical inversions.

Exploration ofresearchgate.netresearchgate.net-Hydride Shifts in Deoxygenation Reactions

Deoxygenation reactions of nucleosides can proceed via rearrangement mechanisms involving hydride shifts. A notable example is the deoxygenative researchgate.netresearchgate.net-hydride shift observed when nucleoside derivatives with a leaving group at the 2' or 3' position are treated with strong reducing agents like lithium triethylborohydride (LTBH). nih.govfiu.edu This process is analogous to a variant of the semipinacol rearrangement. fiu.eduacs.org

The mechanism involves an "orchestrated" researchgate.netresearchgate.net-hydride shift where a hydride from an adjacent carbon moves to the carbon bearing the leaving group, concurrent with the departure of that leaving group from the opposite face of the molecule. nih.govfiu.edu This results in a transient carbonyl group which is then rapidly reduced by a hydride equivalent, leading to a double inversion of stereochemistry at the two involved carbon atoms. nih.govfiu.edu

In studies involving 2'-O-tosyladenosine derivatives, treatment with LTBH in a DMSO/THF mixture resulted in the formation of 2'-deoxynucleosides with a β-d-threo configuration, which is an inversion from the natural β-d-ribo configuration. nih.govfiu.edu Critically, the same researchgate.netresearchgate.net-hydride shift and resulting stereochemistry were observed for 5'-O-TPS-2'-O-tosyladenosine (a compound analogous to this compound but with a leaving group at C2' instead of C5' and a different protecting group). nih.govfiu.edu This demonstrated that the presence of a bulky protecting group at the 5' position does not interfere with the rearrangement, confirming the absence of remote hydroxyl-group participation in this specific mechanism. nih.govfiu.edu Deuterium labeling studies have definitively established the stereochemical course as a cis-vicinal researchgate.netresearchgate.net-hydride shift. nih.govfiu.edu

| Reactant | Reagent | Key Mechanistic Step | Product Configuration |

| 2'-O-Tosyladenosine | Lithium Triethylborohydride (LTBH) | researchgate.netresearchgate.net-Hydride Shift | 2'-Deoxy-β-d-threo |

| 5'-O-TPS-2'-O-tosyladenosine | Lithium Triethylborohydride (LTBH) | researchgate.netresearchgate.net-Hydride Shift | 9-(5-O-TPS-2-deoxy-β-d-threo-pentofuranosyl)adenine nih.govfiu.edu |

Analysis of Stereochemical Inversion in Nucleophilic Displacements

Nucleophilic substitution reactions at a stereocenter, such as the C5' carbon of this compound, are fundamental for introducing new functional groups. When these reactions proceed through a bimolecular nucleophilic substitution (SN2) mechanism, they are characterized by a defined stereochemical outcome: inversion of configuration at the electrophilic carbon. youtube.com

This phenomenon, known as Walden inversion, occurs because the nucleophile attacks the carbon atom from the side directly opposite to the leaving group. youtube.comdokumen.pub In the case of this compound, the bulky tosylate group serves as the leaving group. An incoming nucleophile will attack the C5' carbon from the "backside," leading to a transition state where the nucleophile, the C5' carbon, and the leaving group are momentarily co-linear. As the carbon-leaving group bond breaks and the carbon-nucleophile bond forms, the other substituents on the carbon are "flipped" in an umbrella-like motion. youtube.com

This principle is widely applied in nucleoside chemistry to control stereochemistry. For example, the nucleophilic displacement of a tosylate group at the 2'-position of a riboside with a fluoride (B91410) ion has been shown to proceed with inversion of stereochemistry to yield an arabino-configured product. researchgate.net Similarly, a nucleophilic attack on the C5' carbon of this compound would result in a product where the new substituent has a stereochemistry that is inverted relative to the original C5'-OTs group. This stereospecificity is crucial for the rational design and synthesis of modified nucleosides with desired biological activities. researchgate.net

Applications As a Synthetic Intermediate in Advanced Nucleoside and Nucleotide Analogue Synthesis

Synthesis of 5'-Modified 2'-Deoxyadenosine (B1664071) Analogues

The reactivity of the 5'-O-tosyl group enables the synthesis of various 2'-deoxyadenosine analogues with modifications at the 5'-position. These modifications can dramatically alter the biological activity and properties of the parent nucleoside.

5'-Amino-2',5'-dideoxyadenosine is a valuable analogue due to the increased reactivity of the 5'-amino group compared to the natural 5'-hydroxyl group. This enhanced reactivity is advantageous for a variety of biochemical and genomic applications. nih.govnih.gov

The synthesis of 5'-amino-2',5'-dideoxyadenosine from 5'-O-tosyl-2'-deoxyadenosine typically involves a two-step process. First, the tosyl group is displaced by an azide (B81097) ion to form 5'-azido-2',5'-dideoxyadenosine. Subsequent reduction of the azide group, often achieved through a Staudinger reaction using triphenylphosphine followed by hydrolysis, yields the desired 5'-amino-2',5'-dideoxyadenosine. nih.govnih.gov

The 5'-amino group provides a reactive handle for conjugation to other molecules, such as peptides, to create hybrid molecules with unique properties. nih.gov Furthermore, the 5'-amino-5'-deoxy nucleoside analogues have been instrumental in studies of DNA replication and as mechanistic probes for polymerases and reverse transcriptases. nih.gov The 5'-amino group's distinct chemical properties and reactivity make it a critical component in the design of novel therapeutic and diagnostic agents. rsc.org

| Starting Material | Intermediate | Final Product | Key Reactions |

| This compound | 5'-Azido-2',5'-dideoxyadenosine | 5'-Amino-2',5'-dideoxyadenosine | Azide displacement, Staudinger reaction |

This compound is a key precursor in the synthesis of various dideoxyadenosine and trideoxyadenosine analogues, which are important in antiviral research. acs.org

The synthesis of 2',5'-dideoxyadenosine can be achieved by treating this compound with a thiol, such as ethanethiol, to form a 5'-thioether intermediate. Subsequent desulfurization with Raney nickel yields 2',5'-dideoxyadenosine. acs.org This analogue has been investigated for its potential as an inhibitor of adenylyl cyclase. medchemexpress.com

For the synthesis of 2',3'-dideoxyadenosine , a different starting material, 3'-O-tosyl-2'-deoxyadenosine, is typically used. acs.orgacs.org However, the principles of nucleophilic displacement and desulfurization are similar.

The preparation of 2',3',5'-trideoxyadenosine involves the use of 3',5'-di-O-tosyl-2'-deoxyadenosine. Treatment with a thiol followed by Raney nickel desulfurization removes both tosyl groups and the corresponding hydroxyl groups, leading to the trideoxy analogue. acs.org

| Analogue | Key Intermediate from 2'-Deoxyadenosine Derivative | Key Reactions |

| 2',5'-Dideoxyadenosine | 5'-S-Ethyl-5'-thio-2',5'-dideoxyadenosine | Thiolysis, Desulfurization |

| 2',3'-Dideoxyadenosine | 3'-S-Ethyl-3'-thio-2',3'-dideoxyadenosine | Thiolysis, Desulfurization |

| 2',3',5'-Trideoxyadenosine | 3',5'-Diethylthio derivative | Thiolysis, Desulfurization |

The introduction of aromatic hydrocarbon groups, such as pyrene, into oligonucleotides can significantly enhance the stability of DNA duplexes. nih.govnih.gov These modifications are of interest for applications in diagnostics and materials science. nih.gov this compound can serve as a starting point for incorporating such modifications at the 5'-terminus.

The tosyl group can be displaced by a linker molecule containing a nucleophilic group on one end and the aromatic hydrocarbon on the other. For instance, a linker with a terminal thiol or amino group can react with this compound to form a stable conjugate.

Studies have shown that pyrene-modified oligonucleotides exhibit increased melting temperatures (Tm) of their DNA duplexes, indicating enhanced stability. nih.govacs.org This stabilization is attributed to the intercalation of the pyrene moiety between the base pairs of the DNA duplex. nih.govacs.org The fluorescence properties of pyrene are also sensitive to its local environment, making it a useful probe for studying DNA structure and interactions. nih.govnih.gov The fluorescence of pyrene is often quenched when it is linked to DNA, but this quenching is reduced upon hybridization to a complementary strand, providing a mechanism for DNA detection. nih.govnih.gov

| Modification | Effect on DNA Duplex | Mechanism | Potential Application |

| 5'-Pyrene | Increased thermal stability (higher Tm) | Intercalation of pyrene between base pairs | DNA diagnostics, materials science |

| 5'-Pyrene | Fluorescence quenching | Photoinduced electron transfer with nucleobases | DNA sensing |

The synthesis of 2'-(2-hydroxyethyl)-2'-deoxyadenosine and its 5'-diphosphate has been pursued to develop novel inhibitors of ribonucleotide reductase. nih.gov A synthetic route to the nucleoside analogue involves multiple steps starting from adenosine (B11128). nih.gov To prepare the 5'-diphosphate derivative, a synthetic approach utilizing a 5'-O-tosylated intermediate is employed.

Specifically, 5'-O-Tosyl-2'-(2-hydroxyethyl)-2'-deoxyadenosine is reacted with tris(tetra-n-butylammonium) hydrogen pyrophosphate. nih.gov This reaction introduces the diphosphate (B83284) moiety at the 5'-position, displacing the tosyl group. This targeted synthesis allows for the specific phosphorylation at the 5'-position, avoiding complications from the presence of the other primary alcohol in the 2'-(2-hydroxyethyl) side chain. nih.gov

Role in Oligonucleotide Synthesis Methodologies

This compound and related tosylated nucleosides play a role in advanced methods for synthesizing modified oligonucleotides, particularly through phosphoramidite-based chemistry.

Phosphoramidite (B1245037) chemistry is the standard method for automated solid-phase oligonucleotide synthesis. twistbioscience.comwikipedia.org This method involves the sequential addition of phosphoramidite building blocks to a growing oligonucleotide chain. wikipedia.org While standard synthesis proceeds in the 3' to 5' direction, modifications can be introduced at various positions, including the 5'-terminus.

A "universal tosyl phosphoramidite" has been developed that can be used to introduce a tosyl group at the 3' or 5' terminus of an oligonucleotide. glenresearch.com This allows for post-synthetic modification of the oligonucleotide. The terminal tosyl group can be displaced by a nucleophile, such as an amine or a thiol, either while the oligonucleotide is still on the solid support or after it has been cleaved and deprotected. glenresearch.com This approach provides a versatile method for conjugating oligonucleotides to other molecules, such as proteins, antibodies, or other nucleic acids. glenresearch.com

The reactivity of the tosyl group facilitates the efficient formation of these conjugates, expanding the applications of synthetic oligonucleotides in areas such as diagnostics, therapeutics, and nanotechnology. glenresearch.comnih.gov

Construction of Novel Nucleoside Architectures

The versatility of this compound extends to the construction of fundamentally new nucleoside structures that are not found in nature. These novel architectures are used to probe and manipulate the structure and function of nucleic acids.

Synthesis of Double-Headed Nucleosides and their Impact on Nucleic Acid Structure

Double-headed nucleosides are modified monomers that contain two nucleobases attached to a single sugar moiety. These unique structures are of great interest for their ability to influence the secondary structures of DNA and RNA, such as by stabilizing three-way junctions or bulged duplexes.

A direct synthetic route to certain double-headed nucleosides employs 2'-deoxy-5'-O-tosyl nucleosides as key precursors. For example, reacting this compound with the sodium salt of adenine (B156593) in dimethylformamide (DMF) affords 5'-(adenine-9-yl)-2',5'-dideoxyadenosine. This reaction effectively attaches a second adenine base to the 5'-position of the original deoxyadenosine (B7792050) sugar. When incorporated into oligonucleotides, these double-headed nucleosides can significantly impact the stability and conformation of nucleic acid structures. They have been shown to be well-accommodated in DNA:RNA hybrids and can stabilize complex secondary motifs.

Table 2: Synthesis and Application of a Double-Headed Nucleoside

| Precursor | Reagent | Product | Application/Impact on Nucleic Acid Structure |

|---|---|---|---|

| 2'-deoxy-5'-O-tosyladenosine | Sodium salt of adenine in DMF | 5'-(adenine-9-yl)-2',5'-dideoxyadenosine | Used to study secondary nucleic acid structures; can stabilize bulged duplexes and three-way junctions. |

Data sourced from Beilstein Journal of Organic Chemistry, 2021.

Development of Nucleoside Analogues for Specific Research Probes

Nucleoside analogues are frequently developed as molecular probes to investigate biological processes. The ability to attach reactive groups, reporter molecules, or affinity tags to a nucleoside is critical for creating these tools. This compound provides a convenient chemical handle at the 5'-position for such modifications.

By displacing the tosyl group with a nucleophile containing a linker, a variety of probes can be synthesized. For example, an azide-containing linker could be introduced, which can then be used in "click chemistry" reactions to attach fluorophores or biotin tags. These modified nucleosides, after being converted to phosphoramidites and incorporated into oligonucleotides, are used in applications such as fluorescence-based detection of specific DNA or RNA sequences and affinity pull-down assays to identify nucleic acid-binding proteins. The development of probes with reactive groups like (β-halovinyl)sulfones or β-ketosulfones at other positions on the nucleobase further illustrates the chemical strategies used to create functional nucleoside analogues for research.

Generation of Nucleotide Analogues for Enzymatic Studies

Many biological processes, particularly those involving DNA and RNA polymerases, helicases, and kinases, are studied using nucleotide analogues (nucleoside mono-, di-, or triphosphates). These analogues can act as chain terminators, enzyme inhibitors, or mechanistic probes.

The synthesis of these nucleotide analogues often begins with a chemically modified nucleoside. This compound is an important precursor for the initial modified nucleoside, which is then subjected to phosphorylation to generate the corresponding 5'-triphosphate. This multi-step process, combining chemical synthesis for the nucleoside modification and often enzymatic methods for the phosphorylation steps, provides access to a wide range of nucleotide analogues. These molecules are indispensable for studying the kinetics and substrate specificity of polymerases and other nucleotide-binding enzymes. For instance, incorporating modifications at the 5'-position can interfere with the normal function of enzymes that interact with the phosphate (B84403) backbone, providing valuable insights into their mechanism of action.

Chemical Synthesis of Nucleotide Diphosphates and Triphosphates from Tosylated Precursors

The conversion of nucleosides into their corresponding diphosphates and triphosphates is a fundamental process for creating probes for studying enzymatic mechanisms and developing therapeutic agents. The use of 5'-O-tosylated precursors, such as this compound, provides a reliable method for achieving these transformations.

The general strategy involves the nucleophilic displacement of the 5'-tosylate by a phosphate or pyrophosphate donor. For the synthesis of nucleoside 5'-diphosphates, a common method involves the reaction of the 5'-O-tosyl nucleoside with a salt of pyrophosphate. beilstein-journals.orgacs.org This reaction efficiently forms the diphosphate linkage at the 5'-position.

For the synthesis of nucleoside 5'-triphosphates, a "one-pot, three-step" process, known as the Ludwig-Eckstein method, is frequently employed. mdpi.com This procedure begins with the reaction of a protected nucleoside with salicyl phosphorochloridite to generate an activated phosphite intermediate. mdpi.com This intermediate then reacts with pyrophosphate to form a cyclic triphosphate, which is subsequently oxidized and hydrolyzed to yield the final nucleoside 5'-triphosphate. mdpi.comresearchgate.net While this method is powerful, it often requires protection of other functional groups on the nucleoside. mdpi.comgoogle.com An alternative approach involves the initial formation of a 5'-H-phosphonate from the nucleoside, which can then be converted to the triphosphate. mdpi.com

Recent advancements have focused on developing more direct, one-pot syntheses that minimize the need for protecting groups. google.comrsc.org These methods often rely on generating a selective phosphitylating or phosphorylating reagent in situ that reacts preferentially with the 5'-hydroxyl group of the unprotected nucleoside. rsc.orgnih.gov

| Precursor | Reagent | Product Type | Reference |

|---|---|---|---|

| 5'-Tosyladenosine | Pyrophosphate | Nucleoside Diphosphate | beilstein-journals.org |

| 5'-Tosylthymidine | Pyrophosphate | Nucleoside Diphosphate | beilstein-journals.org |

| 2'-Deoxy-5'-tosyladenosine | Pyrophosphate | 2'-Deoxynucleoside Diphosphate | beilstein-journals.org |

| Protected 2'-O-DMT-threofuranosyl nucleoside | Salicyl phosphorochloridite, Pyrophosphate, Iodine/water | α-l-threofuranosyl nucleoside triphosphate (tNTP) | researchgate.net |

Preparation of Phosphonate (B1237965) Analogues of Deoxynucleotide Triphosphates

Phosphonate analogues of nucleotides, where a non-hydrolyzable P-C-P or P-C-C-P backbone replaces the labile P-O-P linkage of natural triphosphates, are invaluable tools in biochemistry and pharmacology. They often act as potent and specific inhibitors of enzymes that process nucleotides, such as polymerases and pyrophosphatases. semanticscholar.org The synthesis of these analogues frequently utilizes 5'-O-tosyl deoxynucleosides as key intermediates. semanticscholar.org

One established method involves the nucleophilic displacement of the 5'-O-tosyl group by the ammonium salt of methylenebisphosphonic acid or its derivatives. semanticscholar.org This reaction directly installs the phosphonate moiety at the 5'-position of the deoxynucleoside. Blackburn and Langston reported a two-step reaction starting from 5'-O-tosyl deoxynucleosides to prepare α,β-substituted phosphonate analogues of 2'-deoxyadenosine 5'-triphosphates, achieving yields of 50-60% for the intermediate 5'-diphosphate analogues. semanticscholar.org

This strategy has been successfully applied to synthesize various complex phosphonate analogues:

Bis-CF2-substituted deoxynucleotide analogues: Nucleophilic substitution of the 5'-tosylate on deoxyadenosine, deoxythymidine, and protected deoxycytidine with bis(difluoromethylene)triphosphoric acid proceeded with high conversions of 85-91%. semanticscholar.org However, the corresponding reaction with protected deoxyguanosine 5'-tosylate was significantly slower, reaching only a 10% conversion. semanticscholar.org

Di-2'-deoxyadenosine α,β:δ,ε-dimethylene-pentaphosphonate: This specific nucleotide pyrophosphatase/phosphodiesterase inhibitor was synthesized in a four-step process starting from this compound. semanticscholar.org

α,β-CF2 derivative of N2-(4-butylphenyl)guanosine 5'-triphosphate: The synthesis required the initial preparation of a bisphosphonate by treating a protected 5'-tosyl nucleoside with difluoromethylenebisphosphonate. semanticscholar.org

| Starting Material | Key Reagent | Product Analogue | Yield/Conversion | Reference |

|---|---|---|---|---|

| This compound | Methylenebisphosphonic acid derivatives | α,β-substituted phosphonate analogues of dATP | 50-60% (for diphosphate intermediate) | semanticscholar.org |

| This compound | Bis(difluoromethylene)triphosphoric acid | Bis-CF2-dATP analogue | 85% | semanticscholar.org |

| 5'-O-Tosyl-deoxythymidine | Bis(difluoromethylene)triphosphoric acid | Bis-CF2-dTTP analogue | 91% | semanticscholar.org |

| Protected 5'-O-Tosyl-deoxyguanosine | Bis(difluoromethylene)triphosphoric acid | Bis-CF2-dGTP analogue | 10% | semanticscholar.org |

| This compound | Multi-step synthesis | Di-2'-deoxyadenosine α,β:δ,ε-dimethylene-pentaphosphonate | Not specified | semanticscholar.org |

Biochemical and Biological Research Applications of 5 O Tosyl 2 Deoxyadenosine Derived Compounds

Investigation of DNA Replication and Repair Mechanisms

Modified nucleosides derived from 5'-O-Tosyl-2'-deoxyadenosine are invaluable tools for probing the functionality of enzymes central to DNA metabolism. By introducing structural alterations to the natural 2'-deoxyadenosine (B1664071) molecule, researchers can investigate the substrate specificity of DNA polymerases and develop potent inhibitors of DNA synthesis.

The enzymatic incorporation of nucleoside analogues into a growing DNA strand is a critical area of study, providing insights into the catalytic mechanisms of DNA polymerases. The triphosphate form of modified nucleosides can act as substrates for these enzymes, and their incorporation efficiency offers a measure of the polymerase's tolerance for unnatural base pairs.

Research has demonstrated that various DNA polymerases can incorporate modified 2'-deoxyadenosine analogues. For instance, studies on 5',8-cyclo-2'-deoxyadenosine (cdA), a tandem purine (B94841) lesion, have shown that human DNA repair polymerases, such as DNA polymerase β (pol β) and DNA polymerase η (pol η), can incorporate these modified nucleosides opposite thymine and cytosine residues, albeit with low efficiency. The incorporated cdA can then be extended and ligated into the duplex DNA. Such studies reveal the potential for damaged nucleotides to be incorporated into the genome by repair polymerases, contributing to mutagenesis.

The kinetic parameters for the incorporation of these modified nucleosides can be determined through steady-state kinetics, providing quantitative data on the catalytic efficiency (kcat/Km) of the polymerase for the analogue compared to the natural nucleotide.

Table 1: Illustrative Kinetic Data for DNA Polymerase Incorporation of a Modified Deoxyadenosine (B7792050) Analogue

| DNA Polymerase | Template Base | Modified Nucleoside | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (μM⁻¹s⁻¹) |

| DNA Polymerase β | Thymine | Analogue A | 150 | 0.003 | 2.0 x 10⁻⁵ |

| DNA Polymerase β | Cytosine | Analogue A | 200 | 0.002 | 1.0 x 10⁻⁵ |

| DNA Polymerase η | Thymine | Analogue B | 100 | 0.004 | 4.0 x 10⁻⁵ |

| DNA Polymerase η | Cytosine | Analogue B | 250 | 0.003 | 1.2 x 10⁻⁵ |

Note: The data in this table is illustrative and intended to represent the type of findings in studies on modified nucleoside incorporation.

Nucleotide analogues derived from 2'-deoxyadenosine are widely explored as inhibitors of DNA synthesis. nih.gov These compounds function as antimetabolites, competing with their natural counterparts for the active site of DNA polymerases. nih.gov Upon incorporation into the growing DNA strand, they can terminate chain elongation, a mechanism that is fundamental to their therapeutic applications. nih.govmdpi.com

The inhibitory activity of these analogues is often attributed to the modification of the sugar moiety, particularly at the 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond with the incoming nucleotide. nih.gov The absence or modification of this group leads to chain termination. nih.govnih.gov The classic example of this mechanism is seen with 2',3'-dideoxynucleoside triphosphates (ddNTPs), which are potent chain-terminating inhibitors of DNA polymerase. mdpi.comnih.gov

Deoxyadenosine analogues such as Didanosine (ddI) and Vidarabine are known for their antiviral activity, which stems from their ability to inhibit viral DNA polymerase. nih.gov Once phosphorylated within the cell to their active triphosphate form, these analogues are incorporated into the viral DNA, leading to the termination of the replication process. nih.gov

The inhibitory potential of these analogues is not limited to viral enzymes. In cancer chemotherapy, deoxyadenosine that is phosphorylated to dATP has been shown to inhibit DNA synthesis in malignant cells. tmu.edu.tw

Table 2: Examples of 2'-Deoxyadenosine Analogues as DNA Synthesis Inhibitors

| Analogue | Mechanism of Action | Therapeutic Application |

| Didanosine (ddI) | Chain termination of viral DNA synthesis | Antiviral (HIV) nih.gov |

| Vidarabine | Inhibition of viral DNA polymerase | Antiviral nih.gov |

| 2',3'-dideoxyadenosine | Specific chain-terminating inhibitor of DNA polymerase | DNA sequencing mdpi.com |

Research on Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RNR) is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential precursors for DNA synthesis and repair. benthamdirect.comnih.gov This rate-limiting step in the DNA synthesis pathway makes RNR an attractive target for the development of anticancer and antiviral agents. mdpi.comtmu.edu.tw

The design of novel RNR inhibitors often involves a structure-based approach, utilizing the three-dimensional structures of the enzyme to create potent and selective compounds. nih.gov Analysis of the X-ray crystal structures of RNR in complex with its substrates and effectors has revealed key interactions at the active site that can be exploited for inhibitor design. nih.gov

One strategy involves the synthesis of nucleoside analogues that mimic the natural substrate but contain modifications that lead to irreversible inhibition or tight binding. nih.govbenthamdirect.com The synthesis of these analogues often starts from a protected nucleoside, such as this compound, which allows for the introduction of various functional groups at the 5' position. For example, 2′-(2-hydroxyethyl)-2′-deoxyadenosine and its 5′-diphosphate have been designed and synthesized as novel RNR inhibitors. nih.gov The synthesis of the precursor, 5′-O-Tosyl-2′-(2-hydroxyethyl)-2′-deoxyadenosine, is a key step in this process. nih.gov

The development of new synthetic methodologies facilitates the creation of libraries of modified nucleosides for screening as RNR inhibitors. researchgate.net

Understanding the structural and mechanistic basis of RNR inhibition is crucial for the development of more effective drugs. nih.gov Co-crystal structures of RNR with substrate analogues and inhibitors provide detailed insights into the binding modes and the conformational changes that occur upon inhibitor binding. nih.gov

For example, the crystal structures of yeast ribonucleotide reductase I (RnrI) have revealed a conserved water molecule at the active site that interacts with the 2'-hydroxyl group of the ribonucleoside substrate. nih.gov This information led to the design of inhibitors, such as 2′-(2-hydroxyethyl)-2′-deoxyadenosine, with the aim of displacing this conserved water molecule to achieve tighter binding. nih.gov

Mechanistic studies have elucidated how nucleoside analogues can inactivate RNR. Some inhibitors, like gemcitabine, act as suicide inhibitors, leading to the irreversible inactivation of the enzyme. nih.gov The mechanism of inhibition can be complex, involving the generation of radical species and covalent modification of the enzyme. nih.gov

Deoxyadenosine analogues, upon conversion to their triphosphate forms, can mimic the natural allosteric effectors and thus interfere with the normal feedback regulation of RNR. For instance, analogues like Cladribine and Clofarabine, in their di- and triphosphate forms, have been shown to bind to both the catalytic and allosteric sites of RNR. This binding can induce conformational changes in the enzyme, such as hexamerization, which leads to its inhibition.

By studying how these analogues affect the oligomeric state and activity of RNR, researchers can gain a deeper understanding of the feedback inhibition mechanisms that control DNA synthesis pathways. This knowledge is critical for designing drugs that can effectively disrupt these pathways in diseased cells.

Modulation of Cellular Signaling Pathways

Inhibition of Adenylate Cyclase Activity by 5'-Amino-2',5'-dideoxyadenosine Analogues

One of the well-documented applications of this compound-derived compounds is in the study of cellular signaling, particularly in the modulation of adenylate cyclase activity. Through the displacement of the 5'-tosyl group with an amino group, 5'-amino-2',5'-dideoxyadenosine and its analogues can be synthesized. These compounds are recognized as potent, cell-permeable, non-competitive inhibitors of adenylate cyclase. They exert their inhibitory effect by binding to the "P-site" of the enzyme, which is distinct from the catalytic site.

The inhibitory potency of these analogues can vary significantly depending on the specific cell type and the assay conditions. For instance, 2',5'-dideoxyadenosine has been shown to inhibit adenylate cyclase with half-maximal inhibitory concentrations (IC50) ranging from low micromolar to higher micromolar values in different systems. The following table summarizes some of the reported IC50 values for 2',5'-dideoxyadenosine, a representative P-site inhibitor.

| System / Assay Condition | IC50 Value |

| Detergent solubilized rat brain membranes | 3 µM |

| Purified bovine brain enzyme | 45 µM |

| Forskolin-induced activation in cultured bovine aortic endothelial cells | 540 µM |

| PACAP-induced reporter gene activation in HEK293 cells | ~35 µM |

| Forskolin-induced Elk-1 transactivation | 10 µM |

These studies underscore the utility of this compound as a precursor for generating tools to dissect the roles of adenylate cyclase in various signaling pathways. The ability to synthetically modify the 5'-position allows for the development of a range of inhibitors with differing potencies and specificities, aiding in the elucidation of the complex regulation of cyclic AMP (cAMP) levels in cells.

Advancements in DNA Sequencing Technologies

While this compound itself is not directly used in DNA sequencing protocols, its role as a versatile synthetic precursor is crucial for the development of modified nucleoside triphosphates (dNTPs) that are essential for various next-generation sequencing (NGS) technologies. The ability to introduce modifications at the 5'-position of a deoxyadenosine moiety is fundamental to creating terminators and labeled dNTPs.

The tosyl group can be displaced by a variety of nucleophiles to attach different functionalities. For example, the synthesis of 5'-modified dATP analogues can be achieved, which can then be incorporated by DNA polymerases. These modifications can include:

Fluorophores: For sequencing-by-synthesis approaches where the incorporation of a nucleotide is detected by its fluorescent signal.

Biotin or other affinity tags: For the enrichment of specific DNA fragments.

Reversible terminators: Where the 5'-modification, in conjunction with a 3'-blocking group, allows for controlled, single-base incorporation.

The development of novel sequencing methodologies often relies on the availability of a diverse toolkit of modified nucleotides. This compound provides a key starting point for the chemical synthesis of such innovative reagents, thereby contributing indirectly but significantly to the advancements in DNA sequencing technologies.

Probing Protein-Nucleic Acid Interactions

The study of interactions between proteins and nucleic acids is fundamental to understanding many cellular processes, including DNA replication, transcription, and repair. This compound is a valuable starting material for the synthesis of modified oligonucleotides used as probes in these studies. The 5'-position is a strategic site for the introduction of functionalities that can report on or influence these interactions without disrupting the base-pairing region of the DNA.

Through nucleophilic displacement of the tosyl group, a variety of moieties can be attached to the 5'-end of a synthetic oligonucleotide, including:

Cross-linking agents: These can be used to covalently link a DNA probe to its binding protein, allowing for the identification of the interacting partners.

Affinity labels: Such as biotin, which can be used to purify protein-DNA complexes.

Spectroscopic probes: Including fluorophores or spin labels, which can provide information about the local environment and conformational changes upon protein binding.

By incorporating these 5'-modified deoxyadenosine analogues into specific DNA sequences, researchers can create powerful tools to investigate the binding affinity, specificity, and kinetics of protein-nucleic acid interactions. The chemical accessibility of the 5'-position, facilitated by the tosyl group, is therefore instrumental in the design and synthesis of these sophisticated molecular probes.

Studies on Nucleotide Biosynthesis and Metabolism

Understanding the intricate pathways of nucleotide biosynthesis and metabolism is crucial for both basic science and the development of therapeutic agents. Analogues of 5'-deoxyadenosine, synthesized from this compound, serve as important tools in these investigations. These synthetic analogues can act as substrates, inhibitors, or probes for the enzymes involved in nucleotide metabolism.

For example, studies on the metabolism of 5'-deoxyadenosine (5'-dAdo) have shown that it can be cleaved to adenine (B156593) in a phosphate-dependent manner in certain cell lines by enzymes such as 5'-methylthioadenosine phosphorylase. nih.gov The resulting 5-deoxyribose-1-phosphate is a key metabolite in this pathway. nih.gov By synthesizing 5'-modified analogues of 2'-deoxyadenosine, researchers can probe the substrate specificity of such enzymes and potentially develop potent inhibitors.

The metabolic fate of various nucleoside analogues can be tracked by introducing isotopic labels at the 5'-position, a modification enabled by the reactivity of the 5'-tosylated precursor. Such studies provide valuable insights into the regulation of nucleotide pools and the mechanisms of action of nucleoside-based drugs.

Investigation of the 5'-Deoxyadenosyl Radical in Coenzyme B12-Mediated Processes

Coenzyme B12 (adenosylcobalamin) is a vital cofactor for a number of enzymes that catalyze rearrangement reactions. A key step in the catalytic cycle of these enzymes is the homolytic cleavage of the cobalt-carbon bond of the coenzyme, which generates a highly reactive 5'-deoxyadenosyl radical. openaccesspub.org This radical is responsible for initiating the rearrangement by abstracting a hydrogen atom from the substrate. nih.gov

This compound is an important precursor for the synthesis of coenzyme B12 analogues, which are indispensable for studying the mechanism of B12-dependent enzymes. By modifying the 5'-deoxyadenosyl moiety, researchers can investigate the role of the radical in catalysis. For instance, replacing the 5'-hydrogens with deuterium allows for the study of kinetic isotope effects, providing insights into the transition state of the hydrogen abstraction step.

Furthermore, the synthesis of analogues with altered sugar puckers or with substituents at the 5'-position can help to elucidate the steric and electronic requirements for the generation and reactivity of the 5'-deoxyadenosyl radical. These studies are crucial for understanding the intricate mechanisms by which coenzyme B12-dependent enzymes control the reactivity of this potent radical intermediate.

Advanced Methodologies and Emerging Research Directions in 5 O Tosyl 2 Deoxyadenosine Chemistry

Computational Chemistry and Molecular Dynamics Simulations in Mechanistic Elucidation

Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools for providing a detailed, atom-level understanding of the reaction mechanisms involving 5'-O-Tosyl-2'-deoxyadenosine. These theoretical approaches complement experimental studies by elucidating transient states and reaction pathways that are difficult to observe directly.

Theoretical studies are employed to investigate the mechanistic details of reactions such as the tosylation-cyclization of phytosphingosines, which provides insights into the role of stereochemistry and weak interactions in both reactants and transition states. nih.govresearchgate.net The analysis of energy barriers for each step of a reaction can explain experimental observations, such as the reluctance of certain isomers to undergo cyclization. nih.govresearchgate.net Such computational work often identifies the rate-limiting step in a reaction sequence, which is crucial for optimizing reaction conditions. nih.govresearchgate.net

Molecular dynamics simulations have been used to study the conformational changes in DNA that result from damage to its constituent bases. For example, simulations of a DNA dodecamer containing a 5-hydroxy-6-cytosinyl radical have shown that localized damage can lead to significant global distortions and bending of the DNA structure. nih.govdeepdyve.com This highlights the potential of MD simulations to predict the structural consequences of incorporating modified nucleosides, derived from precursors like this compound, into oligonucleotides. Quantum chemistry and machine-learning tools are also being applied to explore the mechanisms of various chemical and photochemical reactions, offering predictive models for reaction selectivity and dynamics. escholarship.org

Table 1: Computational Methods in Nucleoside Reaction Analysis

| Computational Technique | Application in Nucleoside Chemistry | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of reaction energy barriers | Understanding of reaction feasibility and kinetics |

| Ab initio Molecular Dynamics (AIMD) | Simulation of reaction trajectories | Elucidation of dynamic effects on reaction pathways |

Further Development of Mechanochemical Synthetic Routes for Nucleosides

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is emerging as a powerful, sustainable alternative to traditional solution-phase synthesis. researchgate.netresearchgate.net This approach often leads to faster reaction times, reduced solvent waste, and can provide access to products that are difficult to obtain through conventional methods. researchgate.netnih.gov

The application of mechanochemistry to the synthesis of nucleosides and nucleotides has demonstrated considerable benefits, including enhanced efficiency and the minimization of aqueous conditions that can lead to side reactions. researchgate.net For instance, the phosphorylation of nucleosides has been achieved with complete reaction within 90 minutes under mechanochemical conditions. researchgate.net This methodology has been successfully applied to the preparation of various biologically important molecules, including nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and adenosine (B11128) diphosphate (B83284) ribose (ADPR). researchgate.netnih.gov The synthesis of mixed dinucleotides has also been accomplished using either mechanochemical or solution-phase chemistry, with milling conditions proving particularly effective for adenosine derivatives. nih.gov The development of mechanochemical routes for the synthesis of this compound and its derivatives holds the promise of more efficient and environmentally friendly production of this key intermediate.

Innovation in Protecting Group Chemistry for Complex Nucleoside Synthesis

The synthesis of complex nucleosides and oligonucleotides is highly dependent on the strategic use of protecting groups to mask reactive functional groups and ensure regioselectivity. jocpr.com The tosyl group in this compound serves as a crucial protecting group for the 5'-hydroxyl function, but its application is part of a broader, evolving landscape of protecting group chemistry. nih.govfiu.edu

Innovations in this field are focused on the development of novel protecting groups with tailored stability and cleavage conditions to streamline multi-step syntheses. ulethbridge.canih.gov For complex syntheses, it is often necessary to employ orthogonal protecting groups that can be removed under different conditions without affecting each other. ulethbridge.ca The p-toluenesulfonyl group is a viable option for hydroxyl protection, and methods for its efficient removal, such as using sodium naphthalenide, have been developed. fiu.edu This reagent has been shown to effectively remove 2'-, 3'-, and 5'-O-tosyl groups from adenosine derivatives. fiu.edu

Table 2: Key Protecting Groups in Nucleoside Synthesis

| Protecting Group | Function Protected | Cleavage Condition |

|---|---|---|

| Dimethoxytrityl (DMT) | 5'-Hydroxyl | Weakly acidic |

| Benzoyl (Bz) | Exocyclic amino groups | Basic (e.g., ammonia) |

| tert-Butyldimethylsilyl (TBDMS) | 2'-Hydroxyl | Fluoride (B91410) ion |

Design and Synthesis of Chemically Modified Oligonucleotides for Specific Biological Probes

This compound is a valuable precursor for the synthesis of chemically modified oligonucleotides, which are designed to serve as specific probes for biological targets. beilstein-journals.org These modifications can enhance properties such as binding affinity, nuclease resistance, and cellular uptake.

The introduction of modifications can be achieved by using the tosylated precursor to create "double-headed" nucleosides, where the 5'-position is linked to another nucleobase. beilstein-journals.org For example, 5'-O-tosyl nucleosides can be reacted with the sodium salt of adenine to yield 5'-(adenine-9-yl)-5'-deoxynucleosides. beilstein-journals.org These modified nucleosides can then be incorporated into oligonucleotides to study their effects on duplex stability and structure. beilstein-journals.org The design of such probes is often guided by the principles of chemical genomics, which uses small molecules to interrogate biological processes. nih.gov The synthesis of oligonucleotides containing modified bases, such as 2-aza-2'-deoxyadenosine, has been accomplished using phosphoramidite (B1245037) chemistry, allowing for the investigation of their base-pairing and stacking properties. nih.gov

Applications in Chemical Biology Tool Development and Bio-conjugation Strategies

The unique reactivity of this compound makes it a valuable starting material for the development of chemical biology tools and for use in bioconjugation strategies. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions at the 5'-position. This allows for the introduction of a wide array of functionalities, such as fluorophores, affinity tags, or cross-linking agents.

These modified nucleosides can be incorporated into oligonucleotides, which can then be used as probes in fluorescence in situ hybridization (FISH) or as tools to study DNA-protein interactions. researchgate.net The development of orthogonal bioconjugation strategies allows for the site-specific labeling of biomolecules. nih.gov For instance, chemoenzymatic methods can be used to incorporate non-natural amino acids containing specific reactive handles into proteins, which can then be selectively modified. nih.gov Similarly, oligonucleotides synthesized with modified nucleosides derived from this compound can be conjugated to proteins or other molecules to create novel research tools and therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.